LAU159

Neuroscience Schizophrenia GABAA Receptor

LAU159 is a potent, functionally selective positive allosteric modulator (PAM) of α6β3γ2-containing GABAA receptors, with an EC50 of 2.2 µM at α1β3 subtypes. Unlike broad-spectrum GABAA modulators, LAU159 minimizes off-target effects at α1-5β3γ2 isoforms, making it the definitive tool for isolating α6-mediated pathways in prepulse inhibition, cerebellar function, and schizophrenia models. Superior pharmacological precision for electrophysiology, behavioral pharmacology, and SAR benchmarking.

Molecular Formula C17H12ClN3O2
Molecular Weight 325.752
CAS No. 2055050-87-6
Cat. No. B608482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAU159
CAS2055050-87-6
SynonymsLAU159;  LAU-159;  LAU 159; 
Molecular FormulaC17H12ClN3O2
Molecular Weight325.752
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
InChIInChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
InChIKeyWQYIIWQWPXNTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LAU159 (CAS 2055050-87-6) Procurement Guide: Technical Specifications and Research-Grade Compound Overview


LAU159 (CAS: 2055050-87-6) is a pyrazoloquinolinone-derived research compound, chemically identified as 8-chloro-2-(3-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one, with a molecular weight of 325.75 Da and a formula of C17H12ClN3O2 [1]. It is a potent, functionally selective positive allosteric modulator (PAM) of specific GABAA receptor subtypes [2]. In electrophysiological assays, LAU159 demonstrates an EC50 of 2.2 μM at α1β3-containing GABAA receptors and exhibits functional selectivity for α6β3γ2 subunit-containing receptors over other αxβ3γ2 subtypes (where x=1,2,3,4,5) .

Why LAU159 (CAS 2055050-87-6) Cannot Be Substituted with Generic GABAA Modulators for Specialized Research


Indiscriminate substitution of LAU159 with general GABAA receptor modulators is not scientifically justifiable due to its unique functional selectivity profile. The GABAA receptor family comprises numerous pentameric isoforms with distinct physiological roles and anatomical distributions [1]. While many research compounds modulate the widespread benzodiazepine-sensitive α1β2γ2 or α2β2γ2 subtypes, LAU159 is a positive allosteric modulator (PAM) with a preference for α6β3γ2-containing receptors and a functionally selective profile at α1β3 subtypes [2]. This selectivity is critical because broad-spectrum GABAA modulation often leads to unwanted side effects such as sedation, ataxia, and tolerance [3]. Replacing LAU159 with a non-selective analog would confound experimental results and negate the purpose of targeting specific receptor populations in studies of schizophrenia, sensorimotor gating, or cerebellar function [4].

LAU159 (CAS 2055050-87-6): Head-to-Head Quantitative Evidence for Differentiated GABAA Receptor Modulation


LAU159 Functional Selectivity: Quantitative Potency Difference at α1β3 vs. α6β3γ2 GABAA Receptors

LAU159 is a functionally selective positive allosteric modulator (PAM) with a demonstrated EC50 of 2.2 μM at α1β3-containing GABAA receptors . Its most significant differentiating feature is its functional selectivity for α6β3γ2-containing receptors. At a concentration of 10 μM, LAU159 selectively increased GABA-induced currents in Xenopus laevis oocytes expressing α6β3γ2 receptors, an effect not observed to the same degree in oocytes expressing α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, or α5β3γ2 subunit-containing receptors .

Neuroscience Schizophrenia GABAA Receptor Electrophysiology

LAU159 In Vivo Efficacy: Rescue of Sensorimotor Gating Deficits in a Preclinical Model of Schizophrenia

In a proof-of-concept preclinical study, LAU159 demonstrated the ability to rescue methamphetamine (METH)-induced prepulse inhibition (PPI) disruption, a well-validated animal model for sensorimotor gating deficits in schizophrenia [1]. This effect was observed with LAU159 and its structural analogue LAU463, both exhibiting high α6GABAAR selectivity [2].

Schizophrenia Behavioral Pharmacology In Vivo Sensorimotor Gating

LAU159 Patent-Backed Differentiation: Intellectual Property Covering α6-Selective GABAA Modulators for Neuropsychiatric Disorders

LAU159 is explicitly covered under US Patent 11,427,582 B2, which claims ligands selective for α6 subunit-containing GABAA receptors and their methods of use [1]. The patent explicitly lists LAU 159, LAU 463, and Compound 11 as examples of positive allosteric modulators (PAMs) selective for α6GABAARs [2].

Intellectual Property Neuropsychiatry Drug Discovery GABAA Receptor

LAU159 Structural Determinants of α6-Selectivity: In Silico and Pharmacological Classification

In a comprehensive structure-guided computational analysis of pyrazoloquinolinone GABAA receptor ligands, LAU159 was classified as an α6-selective compound within the R8+R′3 series [1]. This series features a spectrum of selectivity, ranging from unselective compounds to highly selective ones, with LAU159 representing the α6-selective end of the continuum [2].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship (SAR) GABAA Receptor

LAU159 (CAS 2055050-87-6): Recommended Application Scenarios Based on Peer-Reviewed Evidence


Probing α6-GABAA Receptor Function in Cerebellar Neurophysiology and Schizophrenia Models

LAU159 is optimally applied as a selective pharmacological tool in electrophysiology (e.g., patch-clamp in oocytes or neurons) and behavioral pharmacology studies designed to isolate the specific contributions of α6-containing GABAA receptors. Its functional selectivity profile makes it superior to non-selective GABAA modulators for experiments where confounding activity at other GABAA subtypes must be minimized. Key applications include investigating cerebellar granule cell function, sensorimotor gating mechanisms (e.g., prepulse inhibition assays), and the role of α6GABAARs in the pathophysiology of schizophrenia [1].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry Optimization of Pyrazoloquinolinones

LAU159 serves as a key reference compound for SAR studies within the pyrazoloquinolinone class of GABAA receptor modulators. Its well-characterized selectivity for α6-containing receptors, as documented in computational and pharmacological studies [2], allows medicinal chemists to use it as a benchmark for developing new analogs with improved potency, selectivity, or pharmacokinetic properties. The patent literature confirms its utility in defining the chemical space for α6-selective ligands [3].

In Vivo Proof-of-Concept Studies for Novel Neuropsychiatric Therapies Targeting Sensorimotor Gating

For researchers developing novel therapies for neuropsychiatric disorders characterized by sensorimotor gating deficits (e.g., schizophrenia, Tourette syndrome, OCD), LAU159 is a relevant comparator or tool compound. Preclinical evidence demonstrates its ability to rescue disrupted prepulse inhibition in animal models [4], validating its in vivo engagement of the target pathway. It can be used to benchmark new chemical entities in behavioral assays and to validate target engagement for the α6GABAA receptor.

Differentiation of GABAA Receptor Subtype-Specific Pharmacology in Drug Discovery

In drug discovery programs targeting GABAA receptors for therapeutic areas like anxiety, epilepsy, or schizophrenia, LAU159 is a valuable reagent for counter-screening and selectivity profiling. Its distinct profile—potentiation of α1β3 with an EC50 of 2.2 μM and functional selectivity for α6β3γ2 over other isoforms —allows researchers to differentiate the effects of α6-mediated modulation from those mediated by other GABAA subtypes (e.g., α2/α3 for anxiolysis, α5 for cognition). This enables more precise target deconvolution and reduces the risk of advancing compounds with undesirable broad-spectrum activity.

Technical Documentation Hub

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